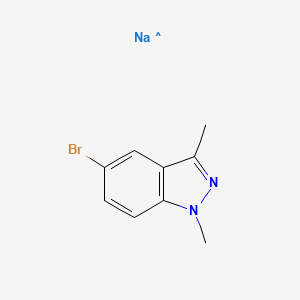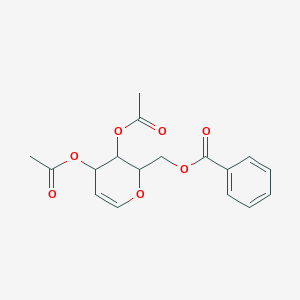
(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal is a derivative of D-glucal, a sugar molecule. This compound is characterized by the presence of acetyl and benzoyl groups attached to the glucal structure. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of complex carbohydrates and glycosylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal typically involves the acetylation and benzoylation of D-glucal. One common method includes the following steps:
Acetylation: D-glucal is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the 3 and 4 positions.
Benzoylation: The intermediate product is then reacted with benzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group at the 6 position.
Industrial Production Methods
Industrial production of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove specific functional groups.
Substitution: The acetyl and benzoyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.
Medicine: It is involved in the synthesis of glycosylated drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal involves its role as an intermediate in glycosylation reactions. The acetyl and benzoyl groups protect specific hydroxyl groups, allowing selective reactions at other positions. The compound interacts with molecular targets such as enzymes involved in carbohydrate synthesis and modification.
Comparison with Similar Compounds
Similar Compounds
3,4-Di-O-acetyl-6-O-benzyl-D-glucal: Similar structure but with a benzyl group instead of a benzoyl group.
3,4,6-Tri-O-acetyl-D-glucal: Lacks the benzoyl group, with acetyl groups at the 3, 4, and 6 positions.
Tri-O-acetyl-D-galactal: Similar acetylation pattern but derived from D-galactal.
Uniqueness
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal is unique due to the presence of both acetyl and benzoyl groups, which provide specific reactivity and protection during synthetic processes. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
Properties
Molecular Formula |
C17H18O7 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate |
InChI |
InChI=1S/C17H18O7/c1-11(18)23-14-8-9-21-15(16(14)24-12(2)19)10-22-17(20)13-6-4-3-5-7-13/h3-9,14-16H,10H2,1-2H3 |
InChI Key |
VIPPCINCFXHHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


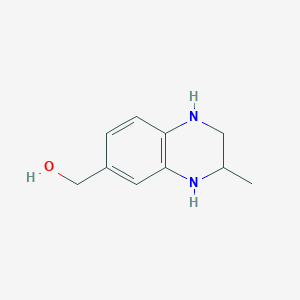
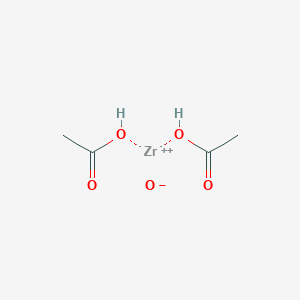
![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)
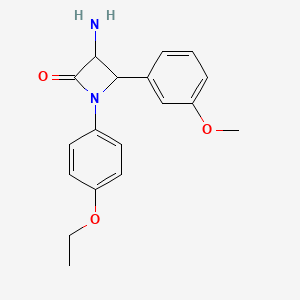
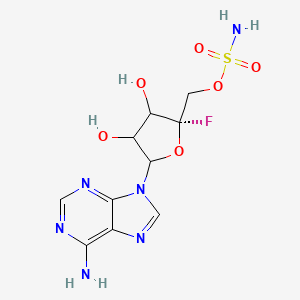
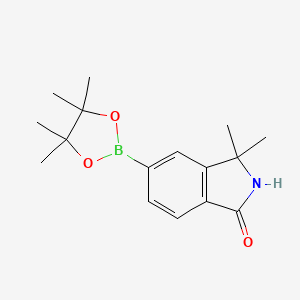
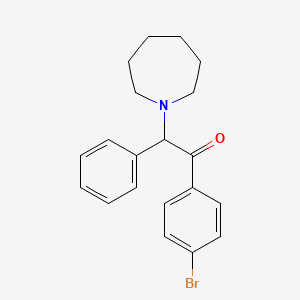
![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)
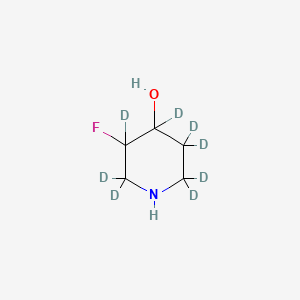
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)
![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)
